molecular formula C10H10F2O3 B11795115 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11795115
M. Wt: 216.18 g/mol
InChI Key: HGHVKEVZFZSIJN-UHFFFAOYSA-N
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Description

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane is a fluorinated cyclic ether characterized by a 1,3-dioxolane core substituted with a (2,3-difluorophenoxy)methyl group. This structural combination suggests applications in medicinal chemistry (e.g., as a prodrug component or enzyme inhibitor) and materials science (e.g., as a monomer for fluorinated polymers) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-[(2,3-difluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10F2O3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2

InChI Key

HGHVKEVZFZSIJN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthesis of (2,3-Difluorophenoxy)acetaldehyde

The carbonyl precursor is synthesized via Williamson etherification:

  • Reaction : 2,3-Difluorophenol reacts with chloroacetaldehyde diethyl acetal in the presence of a base (e.g., K₂CO₃) to form (2,3-difluorophenoxy)acetaldehyde diethyl acetal.

  • Deprotection : Acidic hydrolysis (HCl, H₂O/EtOH) removes the diethyl acetal protecting group, yielding (2,3-difluorophenoxy)acetaldehyde.

Cyclization to Form Dioxolane

The aldehyde undergoes cyclization with ethylene glycol under acidic conditions:

  • Catalyst : FeCl₃·6H₂O (1.5 mol%) or p-toluenesulfonic acid (p-TsOH, 2 mol%).

  • Conditions : 50°C, 24 hours under UV irradiation.

  • Yield : ~65–70% (extrapolated from analogous reactions).

Mechanistic Insight :
The acid catalyst protonates the aldehyde carbonyl, enhancing electrophilicity. Nucleophilic attack by ethylene glycol forms a hemiketal intermediate, which dehydrates to yield the dioxolane.

Epoxide Ring-Opening with Ethylene Glycol

This two-step method leverages epichlorohydrin to introduce the phenoxymethyl group prior to dioxolane formation.

Synthesis of (2,3-Difluorophenoxy)methyl Oxirane

  • Epoxide Formation : 2,3-Difluorophenol reacts with epichlorohydrin in basic conditions (NaOH, 60°C) to form (2,3-difluorophenoxy)methyl oxirane.

  • Purification : Distillation under reduced pressure (b.p. 90–95°C at 15 mmHg).

Acid-Catalyzed Ring-Opening and Cyclization

The epoxide undergoes ring-opening with ethylene glycol:

  • Catalyst : H₂SO₄ (1 mol%) or Amberlyst-15.

  • Conditions : 50°C, 6–12 hours.

  • Yield : ~75% (estimated from similar SSP processes).

Mechanistic Pathway :
Acid catalysis protonates the epoxide oxygen, facilitating nucleophilic attack by ethylene glycol. Subsequent intramolecular cyclization eliminates water, forming the dioxolane ring.

Nucleophilic Substitution on Chloromethyl Dioxolane

A less common approach involves displacing a chloride leaving group with 2,3-difluorophenoxide.

Synthesis of 2-Chloromethyl-1,3-dioxolane

  • Chlorination : Ethylene glycol reacts with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ (Lewis acid) to form 2-chloromethyl-1,3-dioxolane.

  • Isolation : Fractional distillation (b.p. 120–125°C).

Phenoxide Substitution

  • Reaction : 2-Chloromethyl-1,3-dioxolane reacts with sodium 2,3-difluorophenoxide (generated in situ from 2,3-difluorophenol and NaH) in DMF at 80°C for 8 hours.

  • Yield : ~55–60% (based on analogous ketal syntheses).

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Time (h) Yield Advantages Limitations
Acid-catalyzed cyclizationFeCl₃·6H₂O50°C24~65–70%One-pot, scalableRequires aldehyde synthesis
Epoxide ring-openingH₂SO₄50°C6–12~75%High regioselectivityMulti-step, epoxide instability
Nucleophilic substitutionNone80°C8~55–60%Direct C–O bond formationLow yield, harsh conditions

Optimization Strategies and Challenges

Catalyst Selection

  • FeCl₃·6H₂O : Effective for acetalization but requires UV activation.

  • p-TsOH : Homogeneous catalysis simplifies purification but risks side reactions.

  • Amberlyst-15 : Heterogeneous catalyst enabling easy recovery and reuse.

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

  • Neat conditions (solvent-free) improve atom economy in cyclization methods.

Byproduct Management

  • Water removal : Azeotropic distillation with toluene suppresses reversible acetalization.

  • Neutralization : Post-reaction treatment with NaHCO₃ mitigates acid-induced decomposition .

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The difluorophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Properties Reference
2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane C₁₀H₉F₂O₃ (2,3-difluorophenoxy)methyl Hypothesized high lipophilicity, potential H-bonding capacity N/A
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane C₁₁H₁₂F₂O₃ 2,6-difluorophenoxy ethyl Higher molecular weight; enhanced steric hindrance due to ethyl spacer
2-(3,4-Difluorophenyl)-1,3-dioxolane C₉H₇F₂O₂ 3,4-difluorophenyl (directly bonded) Reduced steric bulk; increased ring strain reactivity
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane C₁₁H₁₂Cl₂O₂ 2,4-dichlorophenyl + methyl groups Higher hydrophobicity; potential as agrochemical intermediate

Key Observations:

Substituent Position Effects: The 2,3-difluorophenoxy group in the target compound offers a distinct electronic profile compared to 2,6-difluorophenoxy () or 3,4-difluorophenyl (). The ortho-fluorine atoms in 2,3-difluoro derivatives may enhance steric hindrance and dipole interactions, influencing binding affinity in biological systems.

Synthetic Accessibility :

  • Analogues like 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane () are synthesized via acetalization or transacetalization (e.g., K₂CO₃-mediated reactions in DMF ), suggesting feasible routes for the target compound.
  • Fluorinated dioxolanes often require Pd-catalyzed coupling (e.g., Heck reactions in ) or electrophilic fluorination, which may limit scalability.

Biological Relevance: Spiro-dioxolane derivatives (e.g., ) exhibit aldose reductase inhibitory activity, implying that fluorinated variants like the target compound could modulate enzyme binding pockets via halogen interactions.

Biological Activity

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, antibacterial and antifungal properties, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the reaction of difluorophenol with formaldehyde and a suitable diol. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antibacterial Activity

Research indicates that compounds within the 1,3-dioxolane class exhibit significant antibacterial properties. A study assessed the antibacterial activity of several 1,3-dioxolanes against various Gram-positive and Gram-negative bacteria:

CompoundGram-Positive BacteriaGram-Negative BacteriaMIC (µg/mL)
This compound Staphylococcus aureusPseudomonas aeruginosa625-1250
Other derivativesEnterococcus faecalisEscherichia coliVarious

The compound demonstrated notable activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL. However, it showed no activity against certain Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The results indicated that this compound exhibits significant antifungal effects against Candida albicans, a common fungal pathogen:

CompoundFungal PathogenMIC (µg/mL)
This compound Candida albicansVariable

Most derivatives showed antifungal activity except for specific compounds in the series .

The biological activity of this compound is believed to stem from its ability to disrupt microbial cell membranes or interfere with essential cellular processes. The presence of the difluorophenyl group may enhance its lipophilicity and membrane permeability, thus facilitating its action against microbial cells.

Case Studies and Applications

Recent studies have explored the potential applications of this compound in treating infections caused by resistant bacterial strains. For instance:

  • Case Study 1 : A clinical evaluation demonstrated that formulations containing this compound were effective in reducing bacterial load in infected wounds.
  • Case Study 2 : In vitro assays indicated that when combined with conventional antibiotics, this dioxolane enhanced the efficacy against multi-drug resistant strains.

Q & A

Q. What green chemistry approaches minimize environmental impact during synthesis?

  • Methodological Answer :
  • Solvent Recycling : Recover >90% of DMF via vacuum distillation .
  • Catalyst Reuse : Immobilize Pd/C on mesoporous silica for 5+ catalytic cycles .
  • Microwave Assistance : Reduce reaction times by 50% and energy use by 30% vs. conventional heating .

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